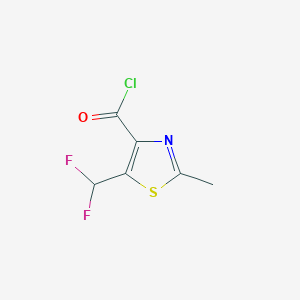

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride

Description

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride is a fluorinated thiazole derivative characterized by a difluoromethyl (-CF₂H) group at position 5, a methyl (-CH₃) group at position 2, and a reactive carbonyl chloride (-COCl) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and bioavailability .

Properties

CAS No. |

685565-98-4 |

|---|---|

Molecular Formula |

C6H4ClF2NOS |

Molecular Weight |

211.62 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride |

InChI |

InChI=1S/C6H4ClF2NOS/c1-2-10-3(5(7)11)4(12-2)6(8)9/h6H,1H3 |

InChI Key |

IQSSYQQOBTXMAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(F)F)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Amides, esters, and thioesters.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Methyl-1,3-thiazole-4-carbonyl Chloride (CAS 55842-53-0)

- Structure : Lacks the difluoromethyl group, featuring only a methyl group at position 2 and a carbonyl chloride at position 4.

- Molecular Weight: 161.61 g/mol (C₅H₄ClNOS) .

- Lower molecular weight may improve solubility in non-polar solvents but reduce metabolic stability .

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride

- Structure : Contains a phenyl group at position 2 and a methyl group at position 4, with a carbonyl chloride at position 5.

- Key Differences :

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS 215434-25-6)

- Structure : Features a thiophene ring fused to a thiazole moiety, with a sulfonyl chloride (-SO₂Cl) group.

- Molecular Weight: 279.79 g/mol (C₈H₆ClNO₂S₃) .

- Key Differences: Sulfonyl chloride is more reactive than carbonyl chloride, enabling faster nucleophilic substitution but requiring stricter storage conditions (e.g., moisture-free environments).

[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl Chloride

- Structure : Includes a trifluoromethyl (-CF₃) group at position 4 and a methanesulfonyl chloride (-CH₂SO₂Cl) at position 5.

- Key Differences :

Electronic and Steric Effects

| Compound | Substituent at Position 5 | Substituent at Position 2 | Functional Group | Electron Effects | Steric Effects |

|---|---|---|---|---|---|

| Target Compound | Difluoromethyl (-CF₂H) | Methyl (-CH₃) | Carbonyl Chloride | Moderate electron withdrawal | Low steric hindrance |

| 2-Methyl-1,3-thiazole-4-carbonyl chloride | None | Methyl (-CH₃) | Carbonyl Chloride | Minimal electron withdrawal | Low steric hindrance |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | None | Phenyl (-C₆H₅) | Carbonyl Chloride | Resonance stabilization | High steric hindrance |

| [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Methanesulfonyl Chloride | Strong electron withdrawal | Moderate steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.